(S)-3-(2,2-Difluoroethyl)pyrrolidine
CAS No.:
Cat. No.: VC17385721
Molecular Formula: C6H11F2N
Molecular Weight: 135.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11F2N |
|---|---|
| Molecular Weight | 135.15 g/mol |
| IUPAC Name | (3S)-3-(2,2-difluoroethyl)pyrrolidine |
| Standard InChI | InChI=1S/C6H11F2N/c7-6(8)3-5-1-2-9-4-5/h5-6,9H,1-4H2/t5-/m0/s1 |
| Standard InChI Key | FEKPQSLPXNUZCV-YFKPBYRVSA-N |
| Isomeric SMILES | C1CNC[C@@H]1CC(F)F |
| Canonical SMILES | C1CNCC1CC(F)F |
Introduction
Chemical Structure and Physicochemical Properties
(S)-3-(2,2-Difluoroethyl)pyrrolidine (IUPAC name: (3S)-3-(2,2-difluoroethyl)pyrrolidine) features a five-membered pyrrolidine ring with a 2,2-difluoroethyl substituent at the third position. The stereogenic center at C3 confers enantioselectivity, which is critical for its interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁F₂N | |
| Molecular Weight | 135.15 g/mol | |
| CAS Number | 2708342-85-0 (hydrochloride) | |
| Storage Conditions | Room temperature, dry, cool | |
| Purity (NMR) | ≥97.0% |
The fluorinated side chain enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it advantageous for drug design . The difluoroethyl group also introduces electronegative effects that influence molecular conformation and binding affinity.
Synthetic Strategies
Organocatalytic and Metal-Catalyzed Approaches
The synthesis of (S)-3-(2,2-Difluoroethyl)pyrrolidine typically involves asymmetric catalysis to achieve enantiomeric purity. Organocatalytic methods, such as proline-derived catalysts, enable stereoselective formation of the pyrrolidine ring . Transition metal catalysts (e.g., palladium or nickel) are employed in cross-coupling reactions to introduce the difluoroethyl moiety, with reaction conditions optimized for yield (60–85%) and enantiomeric excess (>90%).
Key Intermediate: Proline Derivatives
Functionalization of preformed pyrrolidine rings, such as L-proline, provides a streamlined route. For example, nucleophilic substitution at the C3 position with 2,2-difluoroethyl halides yields the target compound after deprotection . This method benefits from commercial availability of chiral starting materials but requires careful control of reaction stereochemistry.
Analytical Characterization
Spectroscopic Data
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¹H NMR: Peaks consistent with pyrrolidine ring protons (δ 1.6–2.8 ppm) and difluoroethyl group (δ 4.2–4.6 ppm, splitting due to F coupling) .
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Mass Spectrometry: Molecular ion peak at m/z 135.15 [M+H]⁺, with fragments corresponding to pyrrolidine ring cleavage .
Biological Activity and Mechanism
Acetyl-CoA Carboxylase (ACC) Inhibition
(S)-3-(2,2-Difluoroethyl)pyrrolidine derivatives exhibit inhibitory activity against ACC2, a key enzyme in fatty acid metabolism . In vitro studies demonstrate IC₅₀ values of 12–61 nM, with selectivity over related isoforms (e.g., ACC1) . The fluorinated side chain enhances binding to the ACC2 active site through hydrophobic interactions and fluorine-mediated hydrogen bonding .
Metabolic Disease Applications
Preclinical models highlight its potential in treating obesity and type 2 diabetes. In db/db mice, derivatives reduced fasting glucose by 30% and triglycerides by 45% at 10 mg/kg doses . The compound’s ability to modulate lipid metabolism stems from ACC2 inhibition, which suppresses hepatic lipogenesis and improves insulin sensitivity .
Pseudorotation of the pyrrolidine ring allows adaptive binding to enantioselective targets like RORγt and PPARγ . For example, cis-3,4-diphenyl analogs adopt a "U-shaped" conformation critical for inverse agonism of RORγt, a target in autoimmune diseases .
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